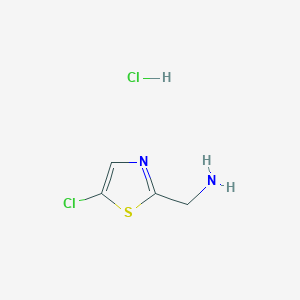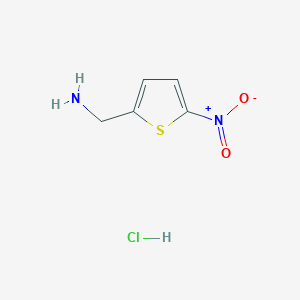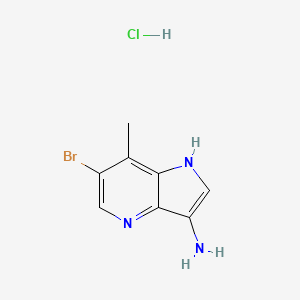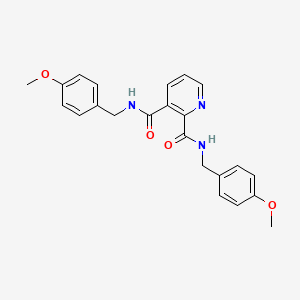
N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide
概要
説明
N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: is a chemical compound that belongs to the class of pyridine dicarboxamides It is characterized by the presence of two 4-methoxybenzyl groups attached to the nitrogen atoms of the pyridine-2,3-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide typically involves the condensation reaction of pyridine-2,3-dicarboxylic acid or its derivatives with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N,N’-bis(4-methoxybenzyl)pyridine-2,3-diamine.
Substitution: Formation of N,N’-bis(4-substituted benzyl)pyridine-2,3-dicarboxamide.
科学的研究の応用
Chemistry: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with metal ions makes it a candidate for studying metalloenzymes .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its structural features allow it to interact with biological targets, making it a subject of interest in drug discovery .
Industry: In the industrial sector, N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable and functionalized structures .
作用機序
The mechanism of action of N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide involves its interaction with molecular targets through coordination with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. The compound’s ability to form stable complexes with transition metals is key to its biological and catalytic activities .
類似化合物との比較
- N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-Bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-Bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is unique due to the presence of 4-methoxybenzyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with metal ions, making it distinct from other pyridine dicarboxamides .
特性
IUPAC Name |
2-N,3-N-bis[(4-methoxyphenyl)methyl]pyridine-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-18-9-5-16(6-10-18)14-25-22(27)20-4-3-13-24-21(20)23(28)26-15-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGPDKLIDYILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


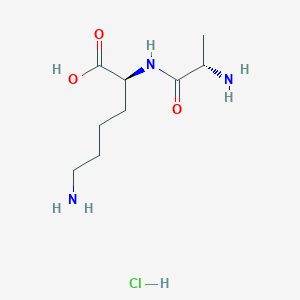
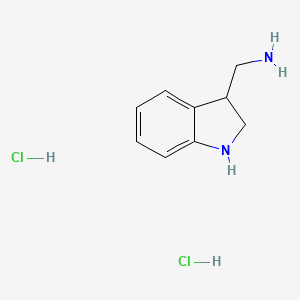

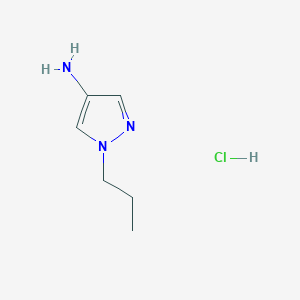

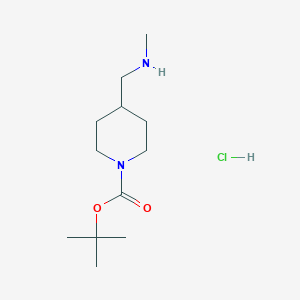
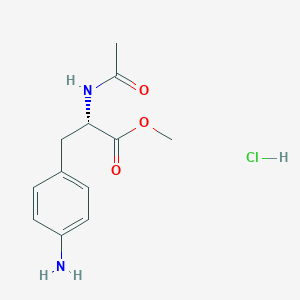

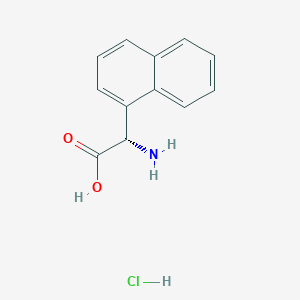
![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)
